

# An In-depth Technical Guide to 1-tert-Butyl-2-methylbenzene

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## Compound of Interest

Compound Name: 1-tert-Butyl-2-methylbenzene

Cat. No.: B7884915

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CAS Number: 1074-92-6

Synonyms: 2-tert-Butyltoluene, o-tert-Butyltoluene

This technical guide provides comprehensive information on the chemical properties, synthesis, reactivity, and potential applications of **1-tert-Butyl-2-methylbenzene**, tailored for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**1-tert-Butyl-2-methylbenzene** is a substituted aromatic hydrocarbon. The ortho-positioning of the bulky tert-butyl group and the methyl group induces significant steric and electronic effects that influence its reactivity and physical characteristics.<sup>[1]</sup>

## Table 1: Physicochemical Properties of 1-tert-Butyl-2-methylbenzene

Property	Value	Source(s)
CAS Number	1074-92-6	[1]
Molecular Formula	C <sub>11</sub> H <sub>16</sub>	[1]
Molecular Weight	148.24 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]
Melting Point	Approx. -50.32°C	[1]
Boiling Point	Approx. 200°C	[1]
Density	0.89 g/cm <sup>3</sup>	[1]
Refractive Index	1.5075	[1]

**Table 2: Spectroscopic Data Summary**

Spectroscopy Type	Key Features
<sup>1</sup> H NMR	Expected signals: Aromatic protons (multiplet, ~7.0-7.4 ppm), Methyl protons (singlet, ~2.3 ppm), tert-Butyl protons (singlet, ~1.3 ppm).
<sup>13</sup> C NMR	Expected signals: Aromatic carbons (~125-145 ppm), Quaternary carbon of tert-butyl group (~34 ppm), Methyl carbons of tert-butyl group (~31 ppm), Methyl carbon (~20 ppm).
IR Spectroscopy	Aromatic C-H stretch (>3000 cm <sup>-1</sup> ), Alkyl C-H stretch (<3000 cm <sup>-1</sup> ), Aromatic C=C stretch (~1600, 1450 cm <sup>-1</sup> ), Ortho-substitution pattern in fingerprint region (~730-770 cm <sup>-1</sup> ).
Mass Spectrometry	Molecular Ion (M <sup>+</sup> ) peak at m/z = 148. Base peak at m/z = 133 ([M-15] <sup>+</sup> ), corresponding to the loss of a methyl group.

## Synthesis and Experimental Protocols

The primary method for synthesizing **1-tert-Butyl-2-methylbenzene** is the Friedel-Crafts alkylation of toluene. This reaction typically yields a mixture of ortho and para isomers, which can be separated by distillation.<sup>[1]</sup> The ortho-isomer is often the minor product due to steric hindrance, but reaction conditions can be optimized to influence isomer distribution.

## Experimental Protocol: Friedel-Crafts Alkylation of Toluene

This protocol is a representative example for the synthesis of tert-butylated toluene isomers. Optimization is required to maximize the yield of the ortho-isomer.

**Objective:** To synthesize tert-butyltoluene isomers via the reaction of toluene with tert-butyl chloride and an aluminum chloride catalyst.

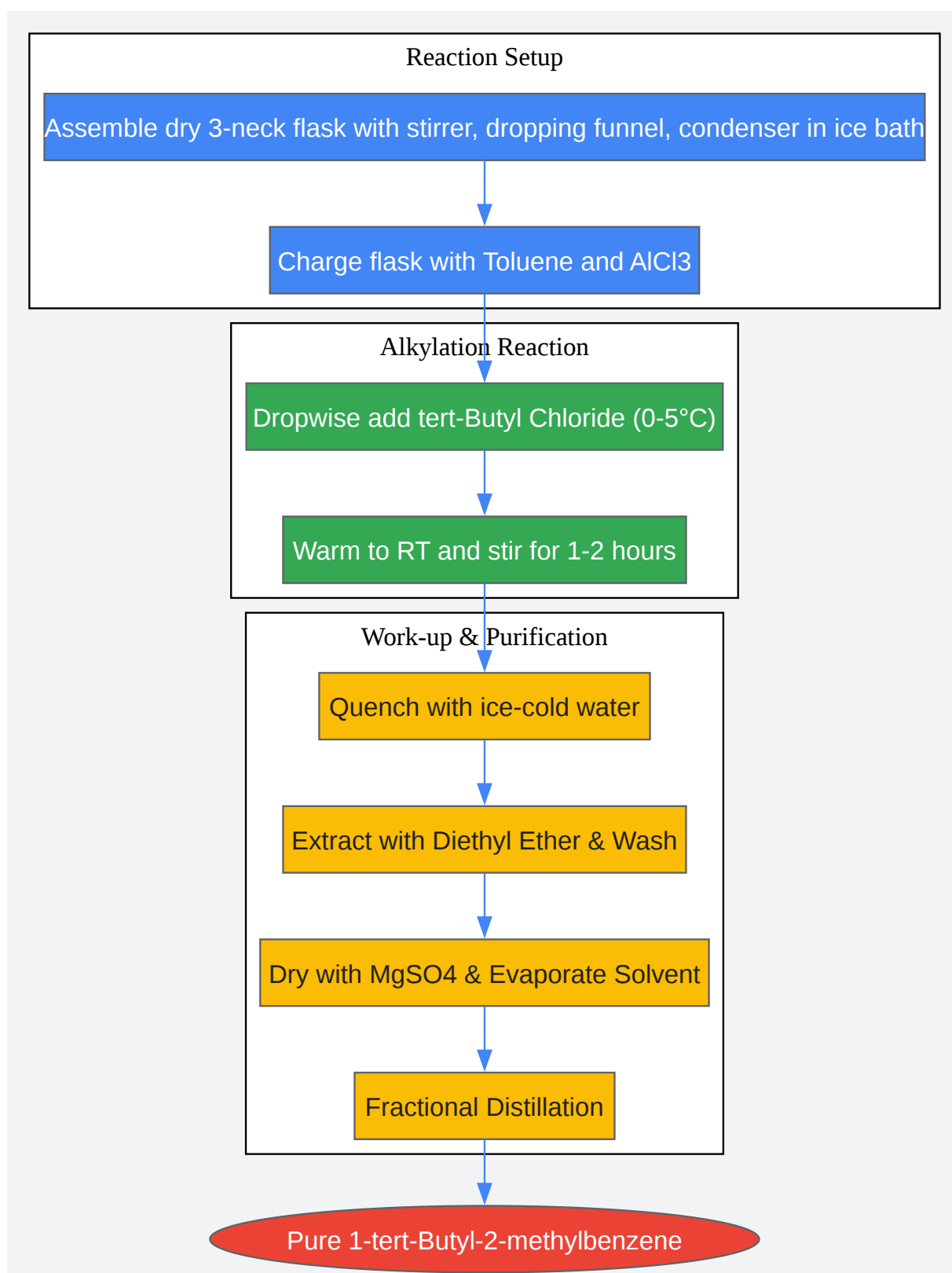
**Materials:**

- Toluene (anhydrous)
- tert-Butyl chloride
- Aluminum chloride (anhydrous,  $\text{AlCl}_3$ )
- Diethyl ether
- Ice-cold water
- Saturated sodium bicarbonate solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

**Procedure:**

- **Reaction Setup:** Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Place the flask in an ice-water bath. Fit the condenser with a drying tube or a gas outlet connected to a trap for  $\text{HCl}$  gas.

- **Reagent Charging:** Charge the flask with anhydrous toluene. With continuous stirring, slowly and carefully add anhydrous aluminum chloride to the toluene. The addition can be exothermic.
- **Addition of Alkylating Agent:** Place tert-butyl chloride in the dropping funnel. Add the tert-butyl chloride dropwise to the stirred toluene- $\text{AlCl}_3$  mixture over 20-30 minutes, maintaining the reaction temperature between 0-5°C.
- **Reaction:** Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
- **Work-up:** Cool the flask back down in an ice bath. Very slowly and cautiously quench the reaction by adding ice-cold water dropwise to decompose the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic products. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether and excess toluene.
- **Purification:** Purify the crude product mixture by fractional distillation to separate the **1-tert-butyl-2-methylbenzene** from other isomers and byproducts.



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**Caption:** Experimental workflow for the synthesis of **1-tert-Butyl-2-methylbenzene**.

## Chemical Reactivity and Mechanisms

The reactivity of **1-tert-Butyl-2-methylbenzene** is governed by the interplay of the electron-donating methyl and tert-butyl groups and the significant steric hindrance around the ortho position.

### Electrophilic Aromatic Substitution

Both the methyl and tert-butyl groups are activating, ortho-, para-directing groups. However, the extreme steric bulk of the tert-butyl group severely hinders electrophilic attack at position 6. The methyl group directs to positions 3 and 5 (meta to the tert-butyl group). Therefore, further electrophilic substitution will predominantly occur at positions 3, 4, and 5, with the exact distribution depending on the nature of the electrophile and reaction conditions.

**Caption:** Directing effects in electrophilic substitution of **1-tert-Butyl-2-methylbenzene**.

### Oxidation

The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions. The tert-butyl group is generally stable to oxidation but can be cleaved under harsh conditions. The benzylic protons of the methyl group make it more susceptible to oxidation than the tert-butyl group.

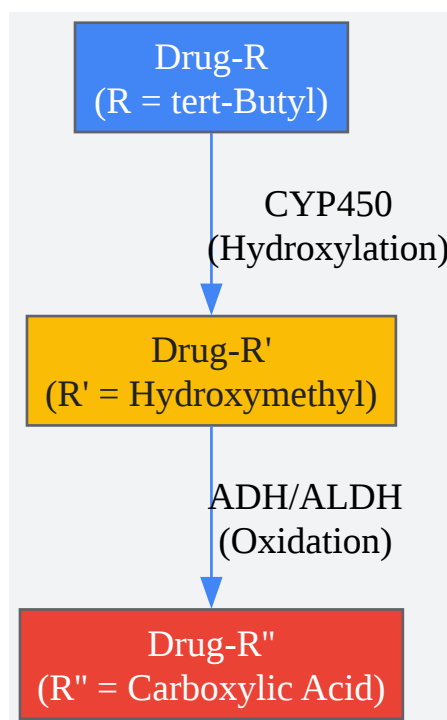
## Relevance in Drug Development and Medicinal Chemistry

While not a drug itself, **1-tert-Butyl-2-methylbenzene** serves as a valuable chemical intermediate.<sup>[1]</sup> The tert-butyl moiety is of particular interest to drug development professionals for its role in modifying a drug candidate's metabolic profile and receptor binding affinity.

### Metabolic Stability

The tert-butyl group is a common motif in medicinal chemistry used to enhance metabolic stability. The C-H bonds of a tert-butyl group are less susceptible to oxidation by Cytochrome P450 (CYP) enzymes compared to less sterically hindered alkyl groups. The primary metabolic pathway for a tert-butyl group is hydroxylation to form a primary alcohol, followed by further

oxidation to a carboxylic acid. Blocking a metabolically vulnerable site with a tert-butyl group can significantly increase a drug's half-life.



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**Caption:** General metabolic pathway of a tert-butyl group in drug molecules.

## Role as a Pharmacophore Element

The steric bulk of the tert-butyl group can serve as a "steric shield," protecting adjacent functional groups from degradation. It can also act as a lipophilic anchor, fitting into hydrophobic pockets of target proteins and receptors, thereby increasing binding affinity and potency. Its rigid, well-defined structure can lock a molecule into a specific conformation required for biological activity, enhancing selectivity.

## Applications

The primary applications of **1-tert-Butyl-2-methylbenzene** include:

- Organic Synthesis: Used as a starting material and intermediate for the synthesis of more complex molecules.[1]

- Chemical Research: Employed in studies of reaction mechanisms, particularly those involving steric and electronic effects in aromatic systems.[1]
- Material Science: Derivatives, such as p-tert-butylbenzoic acid which is produced from the para-isomer, are used in the production of alkyd resins and polyesters.[1]
- Agrochemicals and Pharmaceuticals: Serves as a building block in the synthesis of various active compounds.[1]

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## References

- 1. 2-tert-Butyltoluene [webbook.nist.gov]
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